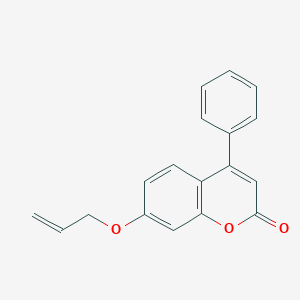

7-(allyloxy)-4-phenyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-phenyl-7-prop-2-enoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(13-6-4-3-5-7-13)12-18(19)21-17(15)11-14/h2-9,11-12H,1,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYUQNXHIYUYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Characteristics

Substituent Effects on Bioactivity

- Allyloxy vs. However, cytotoxic activity is significantly lower compared to triazole-substituted analogs like compound 4d (IC₅₀ = 2.63 mM) .

- Chlorine Substitution : Chlorinated derivatives, such as 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one, exhibit increased lipophilicity, which may improve bioavailability. Chlorine atoms also act as bioisosteres, enhancing metabolic stability .

- Dual Allyl Substitution : The addition of an 8-allyl group (e.g., compound 5c ) increases molecular weight and thermal stability (melting point = 101–103°C) but may reduce solubility due to enhanced hydrophobicity .

Pharmacological Performance

- Anti-Proliferative Activity : While this compound demonstrates moderate anti-proliferative effects, triazole-bearing derivatives (e.g., 4d ) show superior cytotoxicity, likely due to improved target binding via nitrogen-rich heterocycles .

- Antioxidant Potential: Hydroxy-substituted analogs (e.g., 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one) retain antioxidant activity, whereas allyloxy derivatives prioritize lipophilicity over radical-scavenging capacity .

Q & A

Q. What are the optimal synthetic routes for 7-(allyloxy)-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 7-hydroxy-4-phenylcoumarin with allyl bromide under basic conditions. Key steps include:

- Catalyst and Solvent : Use of K₂CO₃ in acetone or DMF at 70–80°C .

- Reaction Time : Reflux for 4–6 hours ensures complete substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

Table 1 : Comparison of Synthetic Methods

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 75 | 92 | |

| K₂CO₃ | DMF | 68 | 88 |

Q. How can advanced spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., allyloxy protons at δ 4.5–5.5 ppm, coumarin carbonyl at δ 160–165 ppm) .

- X-ray Crystallography : Resolve crystal packing and π-π stacking interactions (e.g., triclinic system, space group P1) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 306.3 .

Q. What methodological approaches are recommended for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Assays : Use agar diffusion (MIC determination) against S. aureus and E. coli with 50–200 µg/mL test concentrations .

- Anticancer Screening : MTT assay on HeLa cells (IC₅₀ calculation) at 24–72 hours .

Advanced Research Questions

Q. How can computational docking studies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Ligand Preparation : Optimize 3D geometry using density functional theory (DFT) .

- Target Selection : Dock against enzymes like COX-2 or topoisomerase II (PDB IDs: 5KIR, 1ZXM) using Lamarckian genetic algorithms in AutoDock .

- Free Energy Scoring : Validate binding affinities (ΔG < −8 kcal/mol suggests strong interaction) .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Yield Optimization : Screen alternative catalysts (e.g., FeCl₃ in THF) to address low yields (<50%) .

- Biological Replication : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .

Q. How does the allyloxy group influence reactivity in downstream functionalization?

- Methodological Answer :

- Epoxidation : Treat with mCPBA in CH₂Cl₂ to form 7-(oxiran-2-ylmethoxy) derivatives .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .

Q. What mechanistic insights guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical groups (e.g., coumarin carbonyl, allyloxy chain) via QSAR models .

- Bioisosteric Replacement : Substitute phenyl with fluorophenyl to improve BBB permeability .

Data Contradiction Analysis

Q. Why do different studies report varying anticancer potencies (IC₅₀: 10–50 µM)?

- Methodological Answer :

- Cell Line Variability : HeLa vs. MCF-7 cells differ in drug uptake mechanisms .

- Assay Conditions : Serum-containing media may reduce compound bioavailability .

Q. How can conflicting NMR assignments for allyloxy protons be reconciled?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ (δ shifts up to 0.3 ppm due to H-bonding) .

- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and resolve overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.